

An In-depth Technical Guide to a Representative Iodinated Organic Compound: C15H24IN3O3

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Compound of Interest

Compound Name: C15H24IN3O3

Cat. No.: B12621583

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Disclaimer: A comprehensive search of chemical databases and scientific literature did not yield a specific, well-characterized compound with the molecular formula **C15H24IN3O3**. The following technical guide is based on a hypothetical molecule that fits this formula, serving as a representative example for researchers, scientists, and drug development professionals interested in the physical and chemical properties of novel iodinated organic compounds.

Hypothetical Structure and Rationale

To explore the potential properties of a **C15H24IN3O3** molecule, we propose a hypothetical structure incorporating common pharmacophores and functional groups relevant to drug discovery. Our representative molecule, (S)-1-((2R,3R,4S,5R)-3-iodo-4-hydroxy-5-(hydroxymethyl)pyrrolidin-2-yl)-N,N-dipropyl-1H-imidazole-4-carboxamide, is presented below.

Rationale for the Hypothetical Structure:

- Pyrrolidine Core: A common scaffold in medicinal chemistry, often found in biologically active compounds. The stereochemistry is defined to represent a specific isomer.
- Iodine Atom: The presence of iodine significantly impacts the molecule's lipophilicity, metabolic stability, and potential for halogen bonding interactions with biological targets. It is placed on the pyrrolidine ring.
- Imidazole-carboxamide Moiety: This group provides a combination of hydrogen bond donors and acceptors, as well as aromatic character, which can be crucial for receptor binding.

- N,N-dipropyl Group: These alkyl chains contribute to the overall lipophilicity of the molecule.
- Hydroxyl Groups: These are included to provide hydrogen bonding capabilities and influence solubility.

Predicted Physical and Chemical Properties

The following table summarizes the predicted physical and chemical properties of our hypothetical **C15H24IN3O3** molecule. These values are estimations based on computational models and the known properties of similar functional groups.

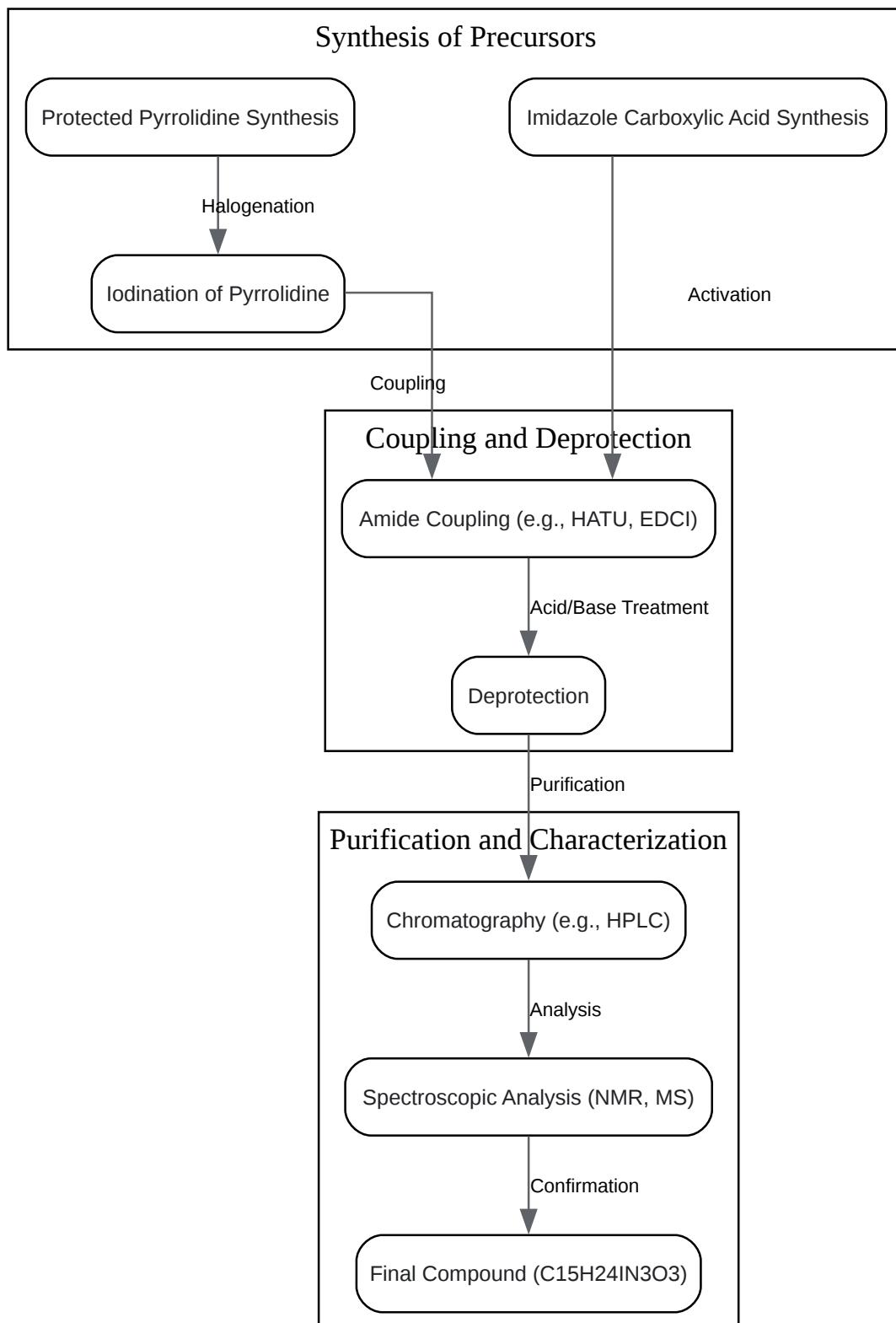
Property	Predicted Value	Notes
Molecular Weight	421.28 g/mol	Calculated from the molecular formula.
Melting Point	150-165 °C	Estimated range for a crystalline solid with multiple hydrogen bonding sites.
Boiling Point	> 400 °C (decomposes)	High boiling point expected due to polarity and molecular weight; likely to decompose before boiling.
Solubility	Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, and DMF.	The presence of hydroxyl and amide groups provides some water solubility, but the larger carbon skeleton and iodine atom reduce it.
pKa	Basic pKa ~ 7.5 (pyrrolidine nitrogen); Acidic pKa ~ 13 (hydroxyl groups)	The pyrrolidine nitrogen is expected to be the most basic site.
LogP	2.5 - 3.5	A measure of lipophilicity; the value suggests moderate cell permeability.
Appearance	White to off-white crystalline solid	Typical appearance for many organic compounds of this nature.

General Experimental Protocols

The synthesis and characterization of a molecule like our hypothetical **C15H24IN3O3** would involve a multi-step process.

General Synthetic Workflow

A plausible synthetic route could involve the coupling of a protected, iodinated pyrrolidine derivative with a functionalized imidazole. The following diagram illustrates a general workflow.



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General synthetic workflow for the hypothetical **C15H24IN3O3**.

Key Experimental Methodologies

- Amide Coupling: To a solution of the imidazole carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF), a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq) are added. The mixture is stirred for 15 minutes before the addition of the iodinated pyrrolidine amine (1.0 eq). The reaction is monitored by LC-MS until completion.
- Purification: The crude product is purified by reverse-phase preparative HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
- Structural Characterization:
 - ^1H and ^{13}C NMR: Spectra are recorded on a 400 MHz spectrometer in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts, coupling constants, and integration values are used to confirm the proton and carbon environments.
 - High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is used to confirm the exact mass of the synthesized compound, matching the calculated mass for **C15H24IN3O3**.

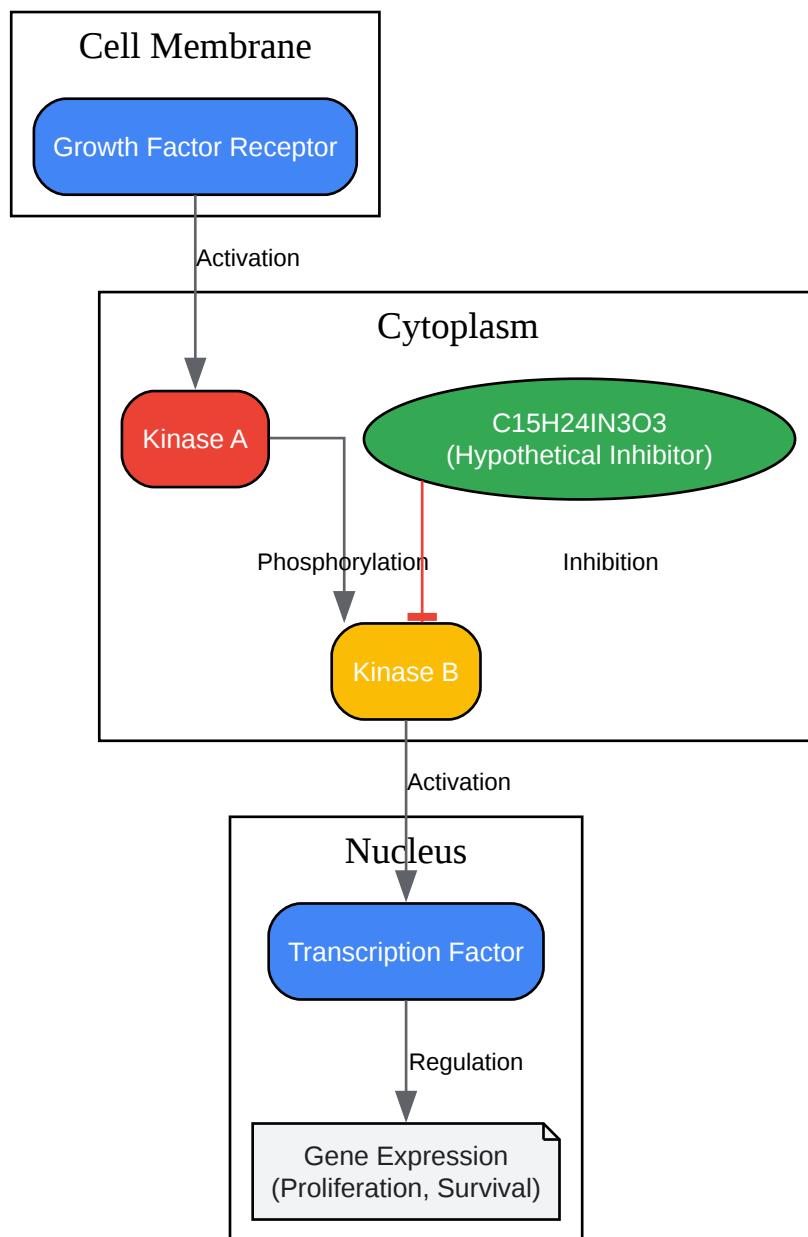
Potential Biological Activity and Signaling Pathways

Given the structural features of our hypothetical molecule, it could be hypothesized to interact with various biological targets. The presence of the pyrrolidine and imidazole moieties suggests potential activity as an enzyme inhibitor or a receptor ligand.

Hypothetical Mechanism of Action: Kinase Inhibition

Many kinase inhibitors feature heterocyclic scaffolds that interact with the ATP-binding pocket of the enzyme. The imidazole-carboxamide portion of our molecule could form key hydrogen bonds with the hinge region of a kinase, while the iodinated pyrrolidine could occupy a hydrophobic pocket.

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a kinase inhibitor.



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Hypothetical kinase inhibition signaling pathway.

This guide provides a framework for understanding the potential properties and scientific exploration of a novel iodinated organic compound with the formula **C15H24IN3O3**. The principles and methodologies described are broadly applicable to the design, synthesis, and evaluation of new chemical entities in drug discovery and chemical biology.

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